(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid
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Overview
Description
“(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid” is a complex organic compound. It is a derivative of but-2-enoic acid, also known as (2E)-2-butenoate or alpha-crotonic acid . But-2-enoic acid belongs to the class of organic compounds known as straight chain organic acids .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis process . Another method involves the reaction of p-Bromo phenyl oxo but-2-enoic Acid with benzimidazole, ethyl glycinate, and anthranilic acid under aza-michael reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. The “Z” denotes the configuration of the double bond, indicating that the highest priority groups are on the same side of the double bond. The “4-oxo” indicates a carbonyl group (C=O) at the 4th carbon atom, and the “4-(phenethylamino)” indicates a phenethylamine group attached to the same 4th carbon atom .Scientific Research Applications
Environmental Impact of Engineered Nanomaterials
Research on engineered nanomaterials (ENMs) such as TiO2, ZnO, Ag, fullerenes, CNT, and CeO2 focuses on their environmental concentrations due to worldwide use and subsequent release into the environment. Modeling and analytical studies aim to understand their presence in surface waters, wastewater treatment plant effluents, biosolids, sediments, soils, and air. Despite knowledge gaps, an agreement on environmental concentrations' order of magnitude has been reached, highlighting the environmental impact of widespread nanomaterial use (Gottschalk, Sun, & Nowack, 2013).
Plant Betalains: Chemistry and Biochemistry
Betalains, vacuolar pigments found in certain plants, have been explored for their diverse applications, from serving as chemosystematic markers to potential use in commercial pigment production. Their synthesis involves the hydroxylation of tyrosine to DOPA and subsequent reactions leading to various betacyanins and betaxanthins. The review of betalain structures and their biosynthetic pathways offers insight into their bioactive properties and applications in food and pharmaceutical industries (Khan & Giridhar, 2015).
Chlorogenic Acid: A Pharmacological Review
Chlorogenic Acid (CGA) is a polyphenol with diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. CGA's role in modulating lipid metabolism and glucose suggests its potential therapeutic applications in treating metabolic disorders such as obesity and diabetes. The review emphasizes the need for further research to optimize CGA's biological and pharmacological effects for practical use as a natural food additive or medicinal compound (Naveed et al., 2018).
Future Directions
The future directions for research on “(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid” could involve further exploration of its synthesis, reactivity, and potential applications. This could include the development of new synthetic routes, investigation of its reactivity under various conditions, and exploration of its potential uses in various fields such as pharmaceuticals, materials science, and chemical synthesis .
Properties
IUPAC Name |
(Z)-4-oxo-4-(2-phenylethylamino)but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)(H,15,16)/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREPTAJLMFBTRP-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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